
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate is an organic compound with the molecular formula C14H20BrNO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group, a 2-bromophenyl group, and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-bromophenyl)propylamine and cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production.
化学反应分析
Types of Reactions
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with the bromine atom replaced by hydrogen or other groups.
Substitution: Substituted products with different functional groups replacing the bromine atom.
科学研究应用
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and cyclopropyl groups may contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
tert-Butyl 3-bromopropylcarbamate: Similar structure but lacks the cyclopropyl group.
tert-Butyl (3-iodophenyl)propylcarbamate: Similar structure with iodine instead of bromine.
tert-Butyl (3-(2-chlorophenyl)propyl)(cyclopropyl)carbamate: Similar structure with chlorine instead of bromine.
Uniqueness
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate is unique due to the presence of both the bromophenyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interactions with molecular targets.
属性
分子式 |
C17H24BrNO2 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(2-bromophenyl)propyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19(14-10-11-14)12-6-8-13-7-4-5-9-15(13)18/h4-5,7,9,14H,6,8,10-12H2,1-3H3 |
InChI 键 |
AEFLONZLKXWDKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1Br)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


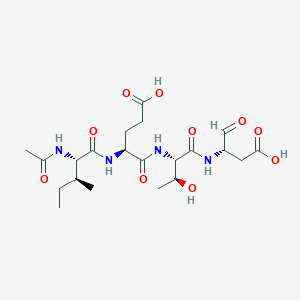
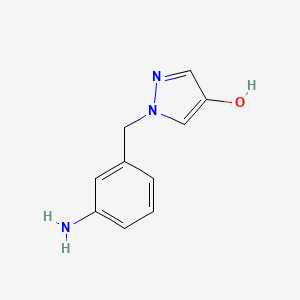

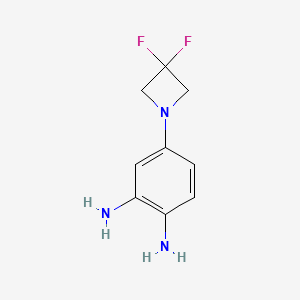
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
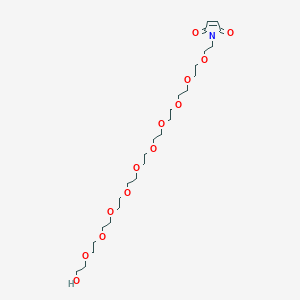
![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
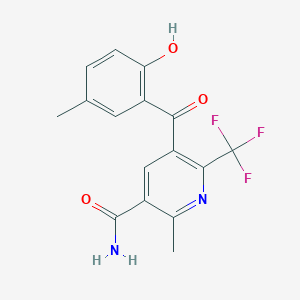
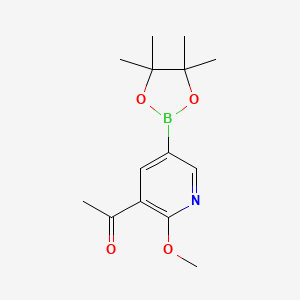
![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B13723935.png)
pyrimidin-2-one;hydrochloride](/img/structure/B13723938.png)
![2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13723946.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13723951.png)
